molecular formula C7H15BrZn B1599905 1-Propylbutylzinc bromide solution CAS No. 312693-12-2

1-Propylbutylzinc bromide solution

Cat. No. B1599905
M. Wt: 244.5 g/mol
InChI Key: BMIYJJRKLSBDHQ-UHFFFAOYSA-M
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Description

1-Propylbutylzinc bromide solution is an organozinc reagent . It is commonly used in proteomics research . The linear formula of this compound is (CH3CH2CH2)2CHZnBr .


Molecular Structure Analysis

The molecular structure of 1-Propylbutylzinc bromide solution is represented by the linear formula (CH3CH2CH2)2CHZnBr . The molecular weight of this compound is 244.49 .


Physical And Chemical Properties Analysis

1-Propylbutylzinc bromide solution has a molecular weight of 244.49 . It is typically stored at a temperature of 2-8°C .

Scientific Research Applications

Energy Storage: Zinc-Bromine Flow Batteries

Summary of the Application

Zinc-bromine flow batteries (ZBFBs) are promising candidates for large-scale stationary energy storage due to their inherent scalability and flexibility, low cost, green, and environmentally friendly characteristics .

Methods of Application or Experimental Procedures

The working principle of ZBFBs involves the movement of zinc and bromine ions through a membrane during charge and discharge cycles . The technical features of ZBFBs include the design of the electrodes, separators, and electrolyte, as well as the operational chemistry .

Results or Outcomes

ZBFBs have been commercially available for several years in both grid scale and residential energy storage applications . However, their continued development still presents challenges associated with electrodes, separators, electrolyte, as well as their operational chemistry .

However, these compounds are generally used in the field of organic synthesis . They are often used as reagents in various chemical reactions . For instance, they can be used in cross-coupling reactions , which are widely used in the synthesis of various organic compounds .

properties

IUPAC Name

bromozinc(1+);heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIYJJRKLSBDHQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH-]CCC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptylzinc bromide 0.5 M in Tetrahydrofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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